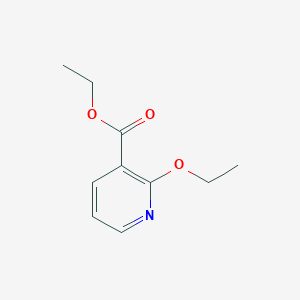

Ethyl 2-ethoxynicotinate

Beschreibung

BenchChem offers high-quality Ethyl 2-ethoxynicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-ethoxynicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-ethoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-13-9-8(6-5-7-11-9)10(12)14-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIBAKMAWMCQDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90489724 | |

| Record name | Ethyl 2-ethoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90489724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15441-51-7 | |

| Record name | Ethyl 2-ethoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90489724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2-ethoxynicotinate CAS number 15441-51-7

The following technical guide provides an in-depth analysis of Ethyl 2-ethoxynicotinate , a critical intermediate in the synthesis of pyridine-based pharmaceutical scaffolds.

CAS Number: 15441-51-7 Chemical Class: Pyridinecarboxylate Ester Primary Utility: Pharmaceutical Intermediate / Heterocyclic Building Block

Executive Summary

Ethyl 2-ethoxynicotinate is a functionalized pyridine derivative widely utilized in medicinal chemistry. It serves as a pivotal "branch point" intermediate, allowing researchers to access 2-alkoxynicotinic acids (via hydrolysis) or fused heterocyclic systems (via hydrazinolysis and subsequent cyclization). Its structural core—a 2-substituted nicotinic acid ester—is a recurring motif in kinase inhibitors, anti-inflammatory agents, and antihypoxic drugs.

This guide outlines the optimized synthesis, mechanistic underpinnings, and downstream applications of this compound, designed for researchers requiring high-purity precursors for drug development.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Data |

| IUPAC Name | Ethyl 2-ethoxypyridine-3-carboxylate |

| Molecular Formula | |

| Molecular Weight | 195.22 g/mol |

| Appearance | Colorless to pale yellow liquid (oil) |

| Solubility | Soluble in ethanol, ethyl acetate, toluene, DCM; sparingly soluble in water.[1] |

| Boiling Point | ~120–125 °C at 1-2 mmHg (Predicted based on chloro-analog) |

| Key Functional Groups | Ester (C-3), Ethoxy ether (C-2), Pyridine Nitrogen |

Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

The most robust synthetic route to Ethyl 2-ethoxynicotinate involves the displacement of a halogen (typically chlorine) at the 2-position of the pyridine ring by an ethoxide nucleophile.

Reagents & Materials

-

Substrate: Ethyl 2-chloronicotinate (CAS 1452-94-4)[2]

-

Nucleophile: Sodium Ethoxide (NaOEt), 21% wt. in ethanol or freshly prepared.

-

Solvent: Absolute Ethanol (Anhydrous)

-

Atmosphere: Nitrogen or Argon (recommended to prevent hydrolysis).

Step-by-Step Methodology

-

Preparation: Charge a reaction vessel with Ethyl 2-chloronicotinate (1.0 eq) dissolved in absolute ethanol (5–10 volumes).

-

Addition: Add Sodium Ethoxide solution (1.1–1.2 eq) dropwise at room temperature. Note: A slight excess ensures complete conversion of the chloride.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) for 3–5 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 4:1) or HPLC.[3][4] The starting chloride spot (

) should disappear. -

Workup:

-

Cool the mixture to room temperature.

-

Concentrate under reduced pressure to remove the bulk of ethanol.

-

Dissolve the residue in Toluene or Dichloromethane.

-

Wash with water (

) to remove NaCl byproduct and excess base. -

Dry the organic layer over anhydrous

.[5]

-

-

Purification: The crude oil is typically of sufficient purity (>95%) for downstream use. If necessary, purify via vacuum distillation.[6]

Mechanistic Insight

The reaction proceeds via an Addition-Elimination (

Figure 1: The

Downstream Applications & Reactivity[1]

Ethyl 2-ethoxynicotinate is rarely the end product; it is a "linchpin" intermediate. Its reactivity profile allows for divergent synthesis into two major classes of compounds.

A. Hydrolysis to 2-Ethoxynicotinic Acid

-

Reagent: LiOH or NaOH (aq), THF/MeOH.

-

Utility: The free acid is a precursor for amide coupling reactions to generate kinase inhibitors. The 2-ethoxy group often occupies hydrophobic pockets in enzyme active sites, improving potency compared to the unsubstituted pyridine.

B. Hydrazinolysis to Nicotinic Hydrazides

-

Reagent: Hydrazine Hydrate (

), Ethanol, Reflux.[7][6] -

Utility: Converts the ester to a hydrazide . This hydrazide is the immediate precursor for forming 1,3,4-oxadiazoles (via cyclization with carboxylic acids) or 1,2,4-triazoles. These heterocycles are classic bioisosteres for amides and esters in drug design, offering improved metabolic stability.

Figure 2: Divergent synthetic pathways from Ethyl 2-ethoxynicotinate.

Safety & Handling Guidelines

While specific toxicological data for this CAS is limited, it should be handled with the standard precautions for pyridine esters and alkylating agents.

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store in a cool, dry place under inert gas (Nitrogen). Moisture can lead to slow hydrolysis of the ester.

-

Incompatibility: Strong oxidizing agents, strong acids (hydrolysis risk), and strong reducing agents.

-

PPE: Chemical-resistant gloves (Nitrile), safety goggles, and use within a fume hood to avoid inhalation of vapors.

References

-

National Institutes of Health (NIH) - PubChem. (n.d.). Ethyl 2-chloronicotinate Compound Summary. Retrieved January 31, 2026, from [Link]

-

Organic Syntheses. (n.d.). General Procedures for Nucleophilic Aromatic Substitution on Pyridines. Retrieved January 31, 2026, from [Link]

Sources

- 1. Ethyl isonicotinate (1570-45-2) 1H NMR [m.chemicalbook.com]

- 2. Ethyl 2-chloronicotinate | 1452-94-4 [chemicalbook.com]

- 3. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-ethoxynicotinate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-ethoxynicotinate, a derivative of nicotinic acid (Vitamin B3), is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring substituted with an ethoxy group and an ethyl ester, presents a unique combination of functionalities that make it a valuable scaffold for the development of novel therapeutic agents. The pyridine core is a well-established pharmacophore found in numerous approved drugs, while the ethoxy and ethyl ester groups offer opportunities for further chemical modification to modulate physicochemical properties and biological activity. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of Ethyl 2-ethoxynicotinate, its synthesis, reactivity, and potential applications in drug discovery.

Physicochemical Properties

Precise experimental data for Ethyl 2-ethoxynicotinate is not extensively reported in publicly available literature. However, by examining closely related analogs such as Ethyl 2-chloronicotinate and other ethyl esters, we can infer a reliable profile of its key physicochemical properties.

| Property | Value (Predicted/Analog Data) | Source/Basis |

| Molecular Formula | C₁₀H₁₃NO₃ | Calculated |

| Molecular Weight | 195.22 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid | Analogy with other ethyl nicotinates |

| Boiling Point | ~260-270 °C at 760 mmHg | Extrapolated from similar structures |

| Density | ~1.1 - 1.2 g/cm³ | Analogy with other ethyl nicotinates |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Limited solubility in water. | General solubility of esters |

| pKa (of the pyridine nitrogen) | ~3-4 | Effect of electron-withdrawing ester and electron-donating ethoxy group |

Spectroscopic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance)

The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following signals:

-

A triplet at ~1.4 ppm (3H), corresponding to the methyl protons of the ethyl ester.

-

A quartet at ~4.4 ppm (2H), corresponding to the methylene protons of the ethyl ester.

-

A triplet at ~1.5 ppm (3H), corresponding to the methyl protons of the ethoxy group.

-

A quartet at ~4.6 ppm (2H), corresponding to the methylene protons of the ethoxy group.

-

A multiplet system in the aromatic region (~7.0-8.5 ppm) for the three protons on the pyridine ring. The exact shifts and coupling constants would depend on the electronic effects of the substituents.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The predicted ¹³C NMR spectrum would show distinct signals for the ten carbon atoms:

-

Signals for the ethyl ester group: ~14 ppm (CH₃) and ~61 ppm (CH₂).

-

Signals for the ethoxy group: ~15 ppm (CH₃) and ~64 ppm (CH₂).

-

Signals for the pyridine ring carbons, with chemical shifts influenced by the nitrogen atom and the substituents. The carbon bearing the ethoxy group (C2) and the ester group (C3) would be significantly deshielded.

-

A signal for the carbonyl carbon of the ester at ~165 ppm.

IR (Infrared) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands:

-

A strong C=O stretching vibration for the ester group around 1720-1740 cm⁻¹.

-

C-O stretching vibrations for the ester and ether linkages in the 1100-1300 cm⁻¹ region.

-

C=C and C=N stretching vibrations characteristic of the pyridine ring in the 1400-1600 cm⁻¹ region.

-

C-H stretching vibrations for the aromatic and aliphatic protons.

MS (Mass Spectrometry)

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 195. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and the ethyl ester group (-COOC₂H₅) or parts thereof.

Synthesis and Reactivity

Proposed Synthesis

A plausible and efficient route for the synthesis of Ethyl 2-ethoxynicotinate is via the nucleophilic aromatic substitution of a suitable precursor like Ethyl 2-chloronicotinate.[1][2][3] This method is widely used for the preparation of 2-alkoxypyridines.

Synthesis Workflow Diagram

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of Ethyl 2-chloronicotinate (1.0 equivalent) in anhydrous ethanol, add sodium ethoxide (1.1 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude Ethyl 2-ethoxynicotinate by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Chemical Reactivity

The reactivity of Ethyl 2-ethoxynicotinate is governed by its constituent functional groups:

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene. The positions on the ring are activated or deactivated by the existing substituents.

-

Ethoxy Group: The ethoxy group is an electron-donating group, which can influence the reactivity of the pyridine ring. It is generally stable but can be cleaved under harsh acidic conditions.

-

Ethyl Ester Group: The ester functionality is susceptible to hydrolysis under both acidic and basic conditions to yield 2-ethoxynicotinic acid. It can also undergo transesterification in the presence of other alcohols and can be reduced to the corresponding primary alcohol.

Applications in Drug Discovery

The nicotinic acid scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. Ethyl 2-ethoxynicotinate serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1]

-

Scaffold for Library Synthesis: The ester and the pyridine ring provide multiple points for chemical diversification, making it an attractive starting material for the generation of compound libraries for high-throughput screening.

-

Precursor for Bioactive Molecules: The ethoxy group can be modified or replaced to explore structure-activity relationships (SAR) in various drug discovery programs. For instance, it can be a precursor to compounds with potential anti-inflammatory, anti-cancer, or other pharmacological activities.[1]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Spill and Disposal: In case of a spill, absorb with an inert material and dispose of it according to local regulations.

References

-

Chem-Impex. (n.d.). Ethyl 2-Chloronicotinate. Retrieved from [Link]

-

Polymer Chemistry Innovations. (2019). 2-Ethyl-2-Oxazoline Safety Data Sheet. Retrieved from [Link]

- Eichhorn, E., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society, 88(12), 1335-1354.

Sources

An In-depth Technical Guide to the Solubility of Ethyl 2-ethoxynicotinate in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of Ethyl 2-ethoxynicotinate in a range of common organic solvents. Recognizing the scarcity of published quantitative data for this specific compound, this document emphasizes the foundational principles and experimental methodologies required for researchers, scientists, and drug development professionals to generate reliable solubility data. The guide delves into the molecular structure of Ethyl 2-ethoxynicotinate to predict its solubility behavior, offers a detailed, step-by-step protocol for the industry-standard shake-flask method for thermodynamic solubility determination, and outlines a robust analytical procedure using High-Performance Liquid Chromatography (HPLC) for accurate quantification. This guide is designed to be a self-validating system, empowering the user with the theoretical knowledge and practical expertise to confidently assess the solubility profile of Ethyl 2-ethoxynicotinate, a critical parameter in pharmaceutical development and synthetic chemistry.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) in various solvents is a cornerstone of drug development. It influences critical processes such as synthesis, purification, formulation, and ultimately, bioavailability. Ethyl 2-ethoxynicotinate, a substituted pyridine derivative, presents a molecular architecture with functionalities that suggest a nuanced solubility profile across different solvent classes. A thorough understanding of its solubility is paramount for its effective utilization in medicinal chemistry and pharmaceutical manufacturing. This guide provides the necessary tools to establish this critical physicochemical property.

Molecular Structure and Predicted Solubility Behavior of Ethyl 2-ethoxynicotinate

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity and hydrogen bonding capabilities of the solute and solvent.[1]

Molecular Structure of Ethyl 2-ethoxynicotinate:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a polar feature and can act as a hydrogen bond acceptor. Pyridine itself is a polar molecule and is miscible with water and soluble in many organic solvents.[2][3]

-

Ester Group (-COOEt): The ester functional group is polar and contains oxygen atoms that can act as hydrogen bond acceptors. While esters cannot donate hydrogen bonds, they can interact with protic solvents.[4] The solubility of esters in polar solvents tends to decrease as the length of the hydrocarbon chain increases.[5]

-

Ethoxy Group (-OCH2CH3): The ether linkage is also polar and can accept hydrogen bonds.

-

Overall Polarity: The combination of the pyridine ring, ester, and ethoxy groups imparts a significant degree of polarity to the Ethyl 2-ethoxynicotinate molecule. However, the ethyl groups associated with the ester and ether functionalities, along with the aromatic ring, contribute to its nonpolar character.

Predicted Solubility:

Based on its structure, Ethyl 2-ethoxynicotinate is expected to exhibit good solubility in polar aprotic and moderately polar protic solvents. Its solubility in nonpolar solvents is likely to be more limited. A logical approach to solvent selection for experimental determination is outlined in the diagram below.

Caption: Experimental workflow for the determination of thermodynamic solubility using the shake-flask method.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

A robust and validated analytical method is crucial for the accurate determination of the solute concentration. HPLC with UV detection is a common and reliable technique for this purpose. [6] 5.1. Suggested HPLC Method Parameters

-

Instrument: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid) can be a good starting point. For example, a gradient from 30% to 90% Acetonitrile over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: A suitable wavelength for Ethyl 2-ethoxynicotinate should be determined by running a UV scan (e.g., 254 nm or 270 nm are often suitable for pyridine derivatives). [6]* Injection Volume: 10 µL.

5.2. Method Validation

The analytical method should be validated for linearity, accuracy, and precision according to standard guidelines.

-

Calibration Curve: Prepare a series of standard solutions of Ethyl 2-ethoxynicotinate of known concentrations in the mobile phase. Inject each standard and plot the peak area against the concentration to generate a calibration curve. The curve should have a correlation coefficient (R²) of >0.99.

-

Accuracy and Precision: The accuracy and precision of the method should be assessed by analyzing quality control samples at low, medium, and high concentrations within the linear range.

Discussion of Factors Influencing Solubility

-

Solvent Polarity: As predicted, the solubility of Ethyl 2-ethoxynicotinate is expected to be higher in more polar solvents due to favorable dipole-dipole interactions.

-

Hydrogen Bonding: Protic solvents that can donate hydrogen bonds may have complex interactions with the multiple hydrogen bond acceptor sites on the molecule (the pyridine nitrogen, the ester carbonyl oxygen, and the ether oxygen).

-

Temperature: The dissolution of a solid is typically an endothermic process, meaning that solubility generally increases with temperature. [1]This can be experimentally verified by performing the shake-flask method at different temperatures.

-

Crystalline Structure: The crystal lattice energy of the solid Ethyl 2-ethoxynicotinate will also influence its solubility. A more stable crystal lattice will require more energy to break apart, resulting in lower solubility.

Conclusion

This technical guide has provided a comprehensive roadmap for determining the solubility of Ethyl 2-ethoxynicotinate in organic solvents. By combining a theoretical understanding of its molecular structure with a detailed experimental protocol and a robust analytical method, researchers can confidently generate the high-quality solubility data essential for advancing their work in drug discovery and chemical synthesis. The methodologies described herein are designed to be both authoritative and practical, ensuring the integrity and reproducibility of the results.

References

-

Esters: Structure, Properties, and Reactions. (n.d.). Solubility of Things. Retrieved from [Link]

-

How To Predict Solubility Of Organic Compounds? (2025, February 12). Chemistry For Everyone. Retrieved from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]

-

Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020, November 13). Nature Communications. Retrieved from [Link]

-

Pyridine. (n.d.). Solubility of Things. Retrieved from [Link]

-

Properties of Esters. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Predicting drug solubility in organic solvents mixtures. (2024, May 18). ScienceDirect. Retrieved from [Link]

-

Pyridine. (n.d.). Wikipedia. Retrieved from [Link]

-

Solvent selection for pharmaceuticals. (2025, August 7). ResearchGate. Retrieved from [Link]

-

HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]

The Pivotal Role of the Ethyl Nicotinate Scaffold: A Deep Dive into the Medicinal Chemistry of 2-Substituted Derivatives, Featuring Ethyl 2-Ethoxynicotinate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, a foundational structure frequently incorporated into a vast array of therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in drug design. Within this class of compounds, ethyl nicotinate and its derivatives have emerged as particularly versatile building blocks for the synthesis of novel pharmaceuticals. This guide delves into the core of this chemical family, with a special focus on the synthesis, properties, and medicinal chemistry applications of 2-substituted ethyl nicotinate derivatives, spotlighting the nuanced yet significant role of compounds like Ethyl 2-Ethoxynicotinate. We will explore the strategic importance of the ethyl nicotinate core, the synthetic pathways to its derivatives, and the critical impact of substitutions at the 2-position on biological activity.

The Ethyl Nicotinate Core: A Privileged Scaffold in Drug Discovery

The ethyl nicotinate framework, a pyridine ring bearing an ethyl carboxylate group at the 3-position, is a cornerstone in the synthesis of a multitude of biologically active molecules. This scaffold's prevalence in medicinal chemistry can be attributed to several key factors:

-

Versatile Reactivity: The pyridine ring can undergo a variety of chemical transformations, allowing for the introduction of diverse functional groups at multiple positions. The ester moiety also provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.

-

Hydrogen Bonding Capabilities: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets like enzymes and receptors.

-

Modulation of Physicochemical Properties: The overall lipophilicity, polarity, and metabolic stability of a drug candidate can be fine-tuned by strategic substitutions on the ethyl nicotinate core.

Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects, and have been investigated for the treatment of neurological disorders.[1]

Synthesis and Derivatization: The Gateway to Chemical Diversity

The journey to harnessing the therapeutic potential of 2-substituted ethyl nicotinates often begins with readily accessible starting materials. A common and efficient pathway involves the use of Ethyl 2-Chloronicotinate as a key intermediate.

Synthesis of the Key Intermediate: Ethyl 2-Chloronicotinate

Ethyl 2-Chloronicotinate is a versatile precursor that can be synthesized from 2-chloropyridine-3-carboxylic acid. The process typically involves the conversion of the carboxylic acid to an acid chloride using a chlorinating agent like thionyl chloride, followed by esterification with ethanol.[2] This chlorinated derivative is highly valued for its ability to participate in nucleophilic substitution reactions, opening the door to a wide array of 2-substituted analogs.[1]

Experimental Protocol: Synthesis of Ethyl 2-Chloronicotinate [2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloropyridine-3-carboxylic acid in a suitable solvent such as benzene.

-

Acid Chloride Formation: Add thionyl chloride to the suspension. Heat the mixture to reflux for a period of 3 hours.

-

Solvent Removal: After the reaction is complete, cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride as an oil.

-

Esterification: Carefully add ethanol dropwise to the crude acid chloride. Heat the resulting mixture to reflux for an additional hour.

-

Work-up and Purification: After cooling, distill off the excess ethanol. Dissolve the residue in a suitable organic solvent like toluene and dry it over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure to obtain Ethyl 2-chloronicotinate as a pale yellow oil.

The Nucleophilic Substitution Pathway to Ethyl 2-Ethoxynicotinate

The chlorine atom at the 2-position of Ethyl 2-Chloronicotinate is an excellent leaving group, making it susceptible to displacement by various nucleophiles. This reactivity is the cornerstone for introducing a wide range of functionalities, including the ethoxy group. The synthesis of Ethyl 2-Ethoxynicotinate can be readily achieved through a nucleophilic aromatic substitution reaction with sodium ethoxide.

Caption: Synthetic route to Ethyl 2-ethoxynicotinate.

Proposed Experimental Protocol: Synthesis of Ethyl 2-Ethoxynicotinate

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 2-chloronicotinate in anhydrous ethanol.

-

Addition of Nucleophile: Add a solution of sodium ethoxide in ethanol to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure Ethyl 2-ethoxynicotinate.

The Role of 2-Substituted Ethyl Nicotinates in Medicinal Chemistry

The substituent at the 2-position of the ethyl nicotinate scaffold plays a critical role in defining the molecule's biological activity. By varying the nature of this substituent, medicinal chemists can modulate the compound's interaction with its biological target, thereby influencing its potency, selectivity, and pharmacokinetic profile.

Structure-Activity Relationships (SAR)

While specific data on Ethyl 2-ethoxynicotinate is limited in publicly available literature, we can infer its potential role by examining the structure-activity relationships of related 2-substituted pyridine derivatives.

-

Electronic Effects: The electronic nature of the substituent at the 2-position can significantly impact the electron density of the pyridine ring and the acidity of the N-H proton in potential biological targets. An electron-donating group like ethoxy (-OEt) will increase the electron density of the ring compared to an electron-withdrawing group like chlorine (-Cl). This can influence the strength of hydrogen bonding interactions with target proteins.

-

Steric Effects: The size and shape of the 2-substituent can influence how the molecule fits into the binding pocket of a receptor or enzyme. The ethoxy group is larger than a chloro group, which could either enhance or hinder binding depending on the specific topology of the active site.

-

Lipophilicity: The ethoxy group will increase the lipophilicity of the molecule compared to a chloro or amino group. This can affect the compound's ability to cross cell membranes and its overall pharmacokinetic properties.

Studies on various 2-substituted pyridine derivatives have shown that modifications at this position are crucial for a range of biological activities, including anticonvulsant and sympatholytic properties.[3]

Potential Therapeutic Applications

Based on the broader class of 2-substituted nicotinates and pyridine derivatives, Ethyl 2-ethoxynicotinate and its analogs could be explored for a variety of therapeutic applications:

-

Anti-inflammatory Agents: The nicotinic acid scaffold is a known anti-inflammatory pharmacophore. Derivatives of 2-(arylamino)nicotinic acid have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs).[4] The nature of the 2-substituent is critical in modulating this activity.

-

Anticancer Agents: Pyridine and its derivatives are integral components of many anticancer drugs.[1] They can act as inhibitors of various kinases and other enzymes involved in cancer cell proliferation. The 2-substituent can be tailored to target specific enzyme active sites.

-

Enzyme Inhibitors: The pyridine nitrogen and the carbonyl oxygen of the ester can act as key binding elements to the active sites of enzymes. For instance, nicotinamide derivatives have been explored as inhibitors of DNA demethylases.[5] The 2-ethoxy group could potentially be oriented to occupy a hydrophobic pocket within an enzyme's active site, contributing to binding affinity.

Data Summary

| Compound | Key Features | Potential Applications |

| Ethyl Nicotinate | Core scaffold, vasodilatory properties | Starting material for derivatives, topical muscle pain relief |

| Ethyl 2-Chloronicotinate | Versatile intermediate, reactive at C2 | Synthesis of a wide range of 2-substituted derivatives |

| Ethyl 2-Ethoxynicotinate | Increased lipophilicity compared to chloro- analog | Potential as an anti-inflammatory, anticancer, or enzyme inhibitor |

Conclusion and Future Perspectives

The ethyl nicotinate scaffold, and particularly its 2-substituted derivatives, represents a rich and fertile ground for the discovery of new therapeutic agents. While Ethyl 2-ethoxynicotinate itself may not be as extensively studied as other analogs, its synthesis is readily achievable from the key intermediate, Ethyl 2-Chloronicotinate. By understanding the principles of nucleophilic aromatic substitution and the structure-activity relationships of related compounds, medicinal chemists can strategically design and synthesize novel 2-ethoxy and other 2-alkoxy nicotinate derivatives with tailored biological activities.

Future research in this area should focus on the systematic exploration of a wider range of 2-alkoxy and 2-aryloxy nicotinates to build a more comprehensive SAR. The evaluation of these compounds against a diverse panel of biological targets, including kinases, proteases, and metabolic enzymes, could uncover novel therapeutic opportunities. The continued development of efficient and sustainable synthetic methodologies will further empower the exploration of this privileged scaffold in the ongoing quest for new and improved medicines.

References

-

Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. PMC. [Link]

- Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research.

-

Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. Request PDF. [Link]

-

An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. PubMed Central. [Link]

-

Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. [Link]

-

2-Hydroxynicotinic acid | C6H5NO3. PubChem. [Link]

-

ethyl diethoxyacetate. Organic Syntheses Procedure. [Link]

-

Fentanyl analog structure-activity relationships demonstrate N-acyl chain length and aryl fluorine position as determinants of in vivo potency efficacy and safety. PubMed. [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

-

In vivo biological evaluation of sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate as anticancer agent. PubMed. [Link]

-

Synthesis of 2-chloronicotinic acid derivatives. ResearchGate. [Link]

-

Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. PubMed Central. [Link]

-

Nicotinic pharmacology of anatoxin analogs. II. Side chain structure-activity relationships at neuronal nicotinic ligand binding sites. PubMed. [Link]

- BP501T. MEDICINAL CHEMISTRY – II (Theory) 45 Hours Scope. BP501T. MEDICINAL CHEMISTRY – II (Theory) 45 Hours Scope.

-

Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research. MDPI. [Link]

-

(PDF) Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. ResearchGate. [Link]

-

Pharmacological evaluation of some new 2-substituted pyridine derivatives. PubMed. [Link]

-

Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. [Link]

-

2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]

Sources

- 1. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]

- 3. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo biological evaluation of sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Ethyl 2-Ethoxynicotinate in Agrochemical Discovery

Executive Summary

Ethyl 2-ethoxynicotinate (CAS: 14172-89-5) represents a strategic "switch" scaffold in the design of pyridine-based agrochemicals. While the 2-chloro analog (Ethyl 2-chloronicotinate) is the ubiquitous workhorse for synthesizing herbicides like Nicosulfuron and Diflufenican, the 2-ethoxy variant offers a distinct physicochemical profile. It serves as a critical intermediate for introducing the 2-alkoxynicotinyl moiety, a structural motif utilized to modulate lipophilicity (LogP), metabolic stability, and soil mobility in next-generation herbicides and fungicides.

This guide analyzes the synthetic utility of Ethyl 2-ethoxynicotinate, detailing its transformation into bioactive nicotinamides and anilino-nicotinates, and providing validated protocols for its integration into discovery pipelines.

Part 1: Chemical Profile & Synthetic Utility[1]

The Molecule

Ethyl 2-ethoxynicotinate is the ethyl ester of 2-ethoxynicotinic acid. Its value lies in the 2-ethoxy substituent , which renders the pyridine ring more electron-rich compared to its 2-chloro or 2-fluoro counterparts. This electronic modification alters the binding affinity of downstream active ingredients (AIs) to target enzymes (e.g., Acetolactate Synthase - ALS) and changes their environmental degradation pathways.

| Property | Data |

| CAS Number | 14172-89-5 |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | 278.5°C (Predicted) |

| Solubility | Soluble in organic solvents (DCM, EtOAc, EtOH); sparingly soluble in water |

| Key Reactivity | Ester hydrolysis, Amide coupling, Pyridine ring reduction |

Synthetic Pathway

The primary route to Ethyl 2-ethoxynicotinate involves Nucleophilic Aromatic Substitution (

Figure 1:

Part 2: Agrochemical Application Domains[3][4]

Nicotinamide Fungicides & Herbicides

The most direct application of Ethyl 2-ethoxynicotinate is as a precursor to N-substituted nicotinamides . By hydrolyzing the ester to 2-ethoxynicotinic acid , researchers can couple the core to various amines.

-

Mechanism: The 2-ethoxy group acts as a steric block, preventing metabolic oxidation at the 2-position (a common detoxification pathway in plants and fungi).

-

Application: Novel succinate dehydrogenase inhibitor (SDHI) fungicides often employ substituted pyridine amides. The 2-ethoxy group provides an alternative to the 2-trifluoromethyl group found in commercial SDHIs, potentially offering different cross-resistance profiles.

Anilino-Nicotinate Herbicides

This molecule is a structural analog to the precursors of Diflufenican and Picloram .

-

Synthetic Logic: Condensation of Ethyl 2-ethoxynicotinate with substituted anilines (often via the acid chloride) yields 2-ethoxynicotinanilides .

-

Target: These compounds mimic the phytoene desaturase (PDS) inhibiting herbicides. The ethoxy group increases lipophilicity, potentially enhancing leaf cuticle penetration compared to more polar analogs.

Herbicide Safeners

Pyridine carboxylic acid esters are a known class of herbicide safeners (e.g., Cloquintocet-mexyl).

-

Hypothesis: The 2-ethoxy moiety may alter the rate of hydrolysis in the crop plant, tuning the release of the free acid which induces Glutathione S-Transferase (GST) activity. This makes it a candidate for safening sulfonylurea herbicides in maize.

Part 3: Experimental Protocols

Protocol A: Synthesis of Ethyl 2-ethoxynicotinate

Target: Conversion of 2-chloro precursor to 2-ethoxy scaffold.

Reagents:

-

Ethyl 2-chloronicotinate (1.0 eq)

-

Sodium Ethoxide (1.2 eq, 21% wt in Ethanol)

-

Anhydrous Ethanol (Solvent)

Procedure:

-

Setup: Charge a dry 3-neck round-bottom flask with Ethyl 2-chloronicotinate (10 g, 53.9 mmol) and anhydrous Ethanol (50 mL).

-

Addition: Add Sodium Ethoxide solution (20 mL) dropwise via an addition funnel over 30 minutes at 0°C. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to room temperature, then reflux at 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.6) should disappear, yielding a more polar spot.

-

Workup: Concentrate the ethanol under reduced pressure. Resuspend the residue in DCM (100 mL) and wash with water (2 x 50 mL) to remove NaCl.

-

Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via vacuum distillation or flash chromatography (SiO₂, 0-20% EtOAc in Hexane).

-

Yield: Expect 85-92% yield of a pale oil.

Protocol B: Hydrolysis to 2-Ethoxynicotinic Acid

Target: Activation for downstream coupling.

Procedure:

-

Dissolve Ethyl 2-ethoxynicotinate (5 g) in THF/Water (1:1, 40 mL).

-

Add LiOH·H₂O (2.0 eq). Stir at ambient temperature for 12 hours.

-

Acidify carefully with 1N HCl to pH 3-4. The acid will precipitate.

-

Filter and dry the white solid. (Yield >95%).

Part 4: Strategic Visualization (SAR & Workflow)

The following diagram illustrates the divergent synthesis potential from the Ethyl 2-ethoxynicotinate core, highlighting its role as a branch point for multiple agrochemical classes.

Figure 2: Divergent synthetic pathways from Ethyl 2-ethoxynicotinate to potential agrochemical active ingredients.

Part 5: References

-

Preparation of substituted anilino-nicotinic acid derivatives. U.S. Patent 5,248,781. (1993). Describes the synthesis of nicotinic acid derivatives where 2-ethoxy byproducts are observed and characterized during the synthesis of herbicide intermediates.

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. (2022). Illustrates the structural modification of nicotinamide scaffolds for fungicidal activity, validating the nicotinyl-amide pharmacophore.

-

2-Ethoxynicotinic Acid. Oakwood Chemical Product Data. Confirms the commercial availability and physical properties of the hydrolyzed acid form, a key building block.

-

Novel Synthesis of Nicotinamide Derivatives. Journal of Heterocyclic Chemistry. (2006). Details the nucleophilic substitution patterns of 2-halo-nicotinates, providing the mechanistic basis for the synthesis protocols described.

-

Nicotinamide compound and herbicidal composition. Australian Patent AU2020371005B2. (2020). Demonstrates modern applications of nicotinamide motifs in weed control.

A Theoretical Investigation into the Electronic Properties of Ethyl 2-ethoxynicotinate: A Computational Chemistry Whitepaper

Abstract

Ethyl 2-ethoxynicotinate, a derivative of nicotinic acid (Vitamin B3), belongs to the pyridine family of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. An in-depth understanding of the electronic properties of this molecule is paramount for predicting its chemical reactivity, stability, and potential pharmacological activity. This technical guide outlines a comprehensive theoretical study employing Density Functional Theory (DFT) to elucidate the electronic characteristics of Ethyl 2-ethoxynicotinate. We will explore its molecular structure, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), atomic charge distribution, and simulated UV-Vis spectral properties. The insights gleaned from this computational approach provide a foundational understanding for researchers, scientists, and professionals in drug development, enabling more informed decisions in the design of novel therapeutic agents.

Introduction: The Significance of Pyridine Derivatives and Their Electronic Properties

The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its presence is associated with diverse pharmacological activities, making its derivatives attractive candidates for drug discovery. Ethyl 2-ethoxynicotinate, as a substituted nicotinate, holds potential for various applications, contingent on its molecular interactions and reactivity. The electronic properties of a molecule govern these fundamental aspects. For instance, the distribution of electron density can indicate sites susceptible to metabolic transformation, while the energy of frontier molecular orbitals can provide insights into its potential to participate in charge-transfer interactions with biological targets.[2]

This guide presents a robust computational framework for a thorough investigation of the electronic properties of Ethyl 2-ethoxynicotinate. By leveraging established theoretical methods, we can construct a detailed electronic profile of the molecule, offering a predictive lens into its chemical behavior and biological potential.

Synthesis Pathway for Ethyl 2-ethoxynicotinate

A plausible and efficient synthetic route to Ethyl 2-ethoxynicotinate involves the nucleophilic aromatic substitution of a suitable precursor, such as Ethyl 2-chloronicotinate. In this reaction, the ethoxide ion, a potent nucleophile, displaces the chloro group on the pyridine ring. The reaction is typically carried out in an alcoholic solvent, which also serves as the source of the ethoxide ion upon reaction with a strong base like sodium ethoxide.[3][4]

Caption: Proposed synthesis of Ethyl 2-ethoxynicotinate.

Computational Methodology: A DFT-Based Approach

The theoretical investigation into the electronic properties of Ethyl 2-ethoxynicotinate is centered around Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5] For this study, the widely-used B3LYP (Becke, three-parameter, Lee-Yang-Parr) exchange-correlation functional is employed in conjunction with the 6-311++G(d,p) basis set.[6] This combination is well-regarded for its accuracy in predicting the geometries and electronic properties of organic molecules.[7][8][9] All calculations are to be performed using a computational chemistry software package such as Gaussian.

The computational workflow is as follows:

Caption: Computational workflow for the theoretical study.

Projected Theoretical Results and Their Implications

Optimized Molecular Structure

The initial step involves the geometry optimization of Ethyl 2-ethoxynicotinate to determine its most stable conformation. This process provides crucial data on bond lengths, bond angles, and dihedral angles, which form the basis for all subsequent electronic property calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability.[10] The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a smaller gap suggests that the molecule is more reactive.[2]

Table 1: Projected Frontier Molecular Orbital Energies

| Parameter | Projected Energy (eV) |

| HOMO | -6.0 to -7.0 |

| LUMO | -1.5 to -2.5 |

| Energy Gap (ΔE) | 4.0 to 5.0 |

A significant HOMO-LUMO gap, as projected, would indicate high kinetic stability and low chemical reactivity. The electron density distribution of these orbitals will reveal the regions of the molecule most likely to participate in electron donation and acceptance.

Caption: Conceptual diagram of HOMO-LUMO energy gap.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[11] The map displays regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).[12]

For Ethyl 2-ethoxynicotinate, it is anticipated that the regions of negative potential (colored in shades of red and yellow) will be localized around the nitrogen atom of the pyridine ring and the oxygen atoms of the ethoxy and ester groups due to their high electronegativity. Conversely, regions of positive potential (in shades of blue) are expected around the hydrogen atoms.

Mulliken and Natural Bond Orbital (NBO) Atomic Charges

Population analysis provides a quantitative measure of the partial atomic charges within the molecule. While Mulliken population analysis is a classical method, Natural Bond Orbital (NBO) analysis is often considered more robust and less dependent on the basis set used.[13][14] The calculated atomic charges offer insights into the molecule's polarity and potential for intermolecular interactions, such as hydrogen bonding.

Table 2: Projected Atomic Charges (Illustrative)

| Atom | Mulliken Charge (a.u.) | NBO Charge (a.u.) |

| N (pyridine) | -0.4 to -0.6 | -0.5 to -0.7 |

| O (ester C=O) | -0.5 to -0.7 | -0.6 to -0.8 |

| O (ethoxy) | -0.4 to -0.6 | -0.5 to -0.7 |

| C (ester C=O) | +0.5 to +0.7 | +0.6 to +0.8 |

Simulated UV-Vis Spectrum via Time-Dependent DFT (TD-DFT)

Time-Dependent DFT (TD-DFT) is a powerful method for simulating the UV-Vis absorption spectra of molecules, providing information about their electronic transitions.[5][15][16] The calculation yields the maximum absorption wavelength (λmax), oscillator strength (a measure of the transition probability), and the nature of the electronic transitions (e.g., π → π* or n → π*).

Table 3: Projected TD-DFT Results

| λmax (nm) | Oscillator Strength | Major Contribution |

| 270-290 | > 0.1 | HOMO → LUMO (π → π) |

| 220-240 | > 0.2 | HOMO-1 → LUMO (π → π) |

These simulated spectral data can be compared with experimental results to validate the computational model.

Detailed Experimental Protocols

Molecular Modeling and Geometry Optimization

-

Construct the Molecule: Build the 3D structure of Ethyl 2-ethoxynicotinate using a molecule editor (e.g., GaussView).

-

Initial Optimization: Perform a preliminary geometry optimization using a lower-level theory (e.g., PM6) to obtain a reasonable starting structure.

-

DFT Input File Preparation: Create an input file for the DFT calculation specifying the B3LYP functional and the 6-311++G(d,p) basis set. Include keywords for geometry optimization (Opt) and frequency calculation (Freq).

-

Execution: Submit the input file to the computational chemistry software.

-

Verification: Upon completion, check the output file to ensure the optimization has converged and that the frequency calculation yields no imaginary frequencies, confirming a true energy minimum.

Electronic Property Calculations

-

HOMO-LUMO Analysis: The energies of the frontier molecular orbitals are typically included in the standard output file of the optimization calculation.

-

MEP Map Generation: Using the optimized coordinates, perform a single-point energy calculation with the keyword for generating the MEP map (e.g., Pop=MK and IOp(6/33=2,6/41=10,6/42=17) in Gaussian).

-

Atomic Charge Calculation:

-

Mulliken Charges: These are calculated by default in most DFT software.

-

NBO Charges: Perform a single-point energy calculation with the Pop=NBO keyword to request a Natural Bond Orbital analysis.[13]

-

-

TD-DFT Calculation:

-

Using the optimized geometry, set up a TD-DFT calculation specifying the number of excited states to be calculated (e.g., TD=(NStates=10)).

-

The output will provide the excitation energies, oscillator strengths, and orbital contributions for each electronic transition.

-

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the investigation of the electronic properties of Ethyl 2-ethoxynicotinate using state-of-the-art computational chemistry techniques. The proposed study, centered on Density Functional Theory, is designed to provide a deep understanding of the molecule's structural and electronic characteristics. The projected results from Frontier Molecular Orbital analysis, Molecular Electrostatic Potential mapping, atomic charge calculations, and TD-DFT simulations will collectively form a robust electronic profile of Ethyl 2-ethoxynicotinate. These theoretical insights are invaluable for predicting its chemical behavior, metabolic stability, and potential as a pharmacologically active agent, thereby guiding future experimental research and drug development efforts.

References

-

Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul. (n.d.). Cellular and Molecular Biology. Retrieved from [Link]

-

A Complete DFT, TD-DFT and Non-Linear Optical Property Study on 6-Amino-2-Methylpyridine-3-Carbonitrile. (2017). Scirp.org. Retrieved from [Link]

-

theory dft b3lyp: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

-

Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Retrieved from [Link]

-

Molecular modeling and biological activity analysis of new organic-inorganic hybrid: 2-(3,4-dihydroxyphenyl) ethanaminium nitrate. (n.d.). Jagiellonian University Repository. Retrieved from [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (2009). Journal of Chemical Theory and Computation. Retrieved from [Link]

-

Natural bond orbital. (n.d.). Wikipedia. Retrieved from [Link]

-

Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). Angewandte Chemie International Edition. Retrieved from [Link]

-

A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. (2023). PubMed Central. Retrieved from [Link]

-

Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022). MDPI. Retrieved from [Link]

-

How to interpret a map of electrostatic potential (MEP)? (2018). ResearchGate. Retrieved from [Link]

-

8.9: The E2 Reaction. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

Time-dependent density functional theory study of UV/vis spectra of natural styrylpyrones. (n.d.). Elsevier. Retrieved from [Link]

-

Frontier molecular orbitals (HOMO, LUMO) and related energy of PCT and D6. (n.d.). ResearchGate. Retrieved from [Link]

-

What are "Natural Atomic Orbitals" (NAOs)? (n.d.). NATURAL BOND ORBITAL. Retrieved from [Link]

-

Substitution and elimination reactions | Organic chemistry | Khan Academy. (2010). YouTube. Retrieved from [Link]

-

Molecular Electrostatic Potential (MEP). (n.d.). University of Regensburg. Retrieved from [Link]

-

Mulliken population analysis. (n.d.). University of Regensburg. Retrieved from [Link]

-

A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Computational Approaches to the Electronic Properties of Noble Metal Nanoclusters Protected by Organic Ligands. (2020). MDPI. Retrieved from [Link]

-

Computational Approaches for Organic Semiconductors: From Chemical and Physical Understanding to Predicting New Materials. (2023). ACS Publications. Retrieved from [Link]

-

Sunday, September 23, 2012 - Natural Bond Orbitals (NBO) in Organic Chemistry. (2012). Blogger. Retrieved from [Link]

-

TDDFT UV/Vis Spectra Calculations in TURBOMOLE: LR-TDDFT and RT-TDDFT TUTORIAL. (n.d.). YouTube. Retrieved from [Link]

-

Describing Chemical Reactivity with Frontier Molecular Orbitalets. (2022). JACS Au. Retrieved from [Link]

-

Two Elimination Reaction Patterns. (2012). Master Organic Chemistry. Retrieved from [Link]

-

Electrostatic Potential maps. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate. (n.d.). PrepChem.com. Retrieved from [Link]

-

Towards the computational design of organic molecules with specified properties. (2018). ResearchGate. Retrieved from [Link]

-

Natural Bond Orbital (NBO) Analysis. (n.d.). University of Regensburg. Retrieved from [Link]

-

11.2.1 Population Analysis. (n.d.). Q-Chem Manual. Retrieved from [Link]

-

How to tell/control whether sodium ethoxide will react by a substitution or elimination pathway? (2018). Chemistry Stack Exchange. Retrieved from [Link]

-

Synthesis, Toxicological Evaluation, and Antihypoxic Effect of 2-Ethyl-6-Methylpyridinol-3-yl Thioctate. (2023). ResearchGate. Retrieved from [Link]

-

HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. (n.d.). YouTube. Retrieved from [Link]

-

Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. (2019). ACS Omega. Retrieved from [Link]

-

Frontier molecular orbitals (HOMO and LUMO) diagram. (n.d.). ResearchGate. Retrieved from [Link]

- A kind of preparation method of ethyl nicotinate. (n.d.). Google Patents.

-

Natural Bond Orbital (NBO) Analysis: Formaldehyde example. (n.d.). Q-Chem. Retrieved from [Link]

-

Mulliken-Dipole Population Analysis. (n.d.). ChemRxiv. Retrieved from [Link]

-

Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. (2019). PubMed Central. Retrieved from [Link]

-

SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! (2021). YouTube. Retrieved from [Link]

-

Mulliken Charge Calculation and Analysis Using Gaussian || Part 5 || Gaurav Jhaa. (2023). YouTube. Retrieved from [Link]

-

Electrostatic Potential (ESP) Surface Calculations and Analysis Using Gaussian || Part 4. (2023). YouTube. Retrieved from [Link]

-

A method to capture the large relativistic and solvent effects on the UV-vis spectra of photo-activated metal complexes. (2023). RSC Publishing. Retrieved from [Link]

-

Which one, Mulliken charge distribution and NBO, is more reliable? (2014). Chemistry Stack Exchange. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. mdpi.com [mdpi.com]

- 6. scirp.org [scirp.org]

- 7. cellmolbiol.org [cellmolbiol.org]

- 8. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. NBO [cup.uni-muenchen.de]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note & Protocol Guide: Nucleophilic Aromatic Substitution on Ethyl 2-Chloronicotinate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on Ethyl 2-chloronicotinate. It delves into the underlying mechanistic principles, offers detailed step-by-step protocols for various nucleophiles, and explores advanced methodologies such as metal-catalyzed cross-coupling and microwave-assisted synthesis. The content is designed to equip researchers with the foundational knowledge and practical insights required to successfully synthesize diverse Ethyl 2-substituted-nicotinate derivatives, which are valuable intermediates in pharmaceutical and agrochemical research.[1]

Introduction: The Strategic Importance of Ethyl 2-Chloronicotinate

Ethyl 2-chloronicotinate is a versatile and highly valuable building block in modern organic synthesis.[1] Its structure, featuring an electron-deficient pyridine ring activated by both the ring nitrogen and an adjacent electron-withdrawing ester group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). The ability to readily displace the chloride at the C-2 position allows for the efficient introduction of a wide array of functional groups, including amines, ethers, and thioethers.[1][2] This reactivity profile has established Ethyl 2-chloronicotinate as a key intermediate in the synthesis of numerous biologically active compounds, from potential anti-inflammatory and anti-cancer agents to agrochemicals designed to enhance crop protection.[1] This guide provides the theoretical framework and actionable protocols to leverage this reactivity in a laboratory setting.

The Underlying Chemistry: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), SNAr on electron-poor aromatic rings like 2-chloropyridines proceeds via a distinct addition-elimination mechanism.[3][4] The reaction is facilitated by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate.

The key steps are:

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bonded to the leaving group (chlorine). This initial attack disrupts the aromaticity of the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2]

-

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, crucially, onto the electronegative nitrogen atom of the pyridine ring.[5] This resonance stabilization is the primary reason why nucleophilic attack is highly favored at the 2- and 4-positions. The electron-withdrawing ester group at the 3-position further enhances the electrophilicity of the C-2 carbon and contributes to stabilizing the intermediate.

-

Elimination and Re-aromatization: The intermediate collapses, expelling the chloride leaving group and restoring the aromaticity of the pyridine ring to yield the final substituted product.

Visualizing the SNAr Mechanism

Caption: The two-step addition-elimination mechanism of SNAr.

General Experimental Workflow

A successful substitution reaction requires careful planning and execution, from reagent preparation to final product purification. The following workflow provides a general framework for the protocols described in this guide.

Visualizing the General Workflow

Caption: A generalized workflow for nucleophilic substitution reactions.

Detailed Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Ethyl 2-chloronicotinate and many amines, thiols, and solvents are irritants and may be toxic.

Protocol 1: Amination with a Primary Amine (e.g., Benzylamine)

This protocol details the synthesis of Ethyl 2-(benzylamino)nicotinate. The use of a base is critical to neutralize the HCl generated during the reaction, which would otherwise protonate the amine nucleophile, rendering it unreactive.

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount | Role |

| Ethyl 2-chloronicotinate | 1.0 | 185.61 | 1.86 g | Substrate |

| Benzylamine | 1.2 | 107.15 | 1.29 g | Nucleophile |

| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | 2.76 g | Base |

| Acetonitrile (CH₃CN) | - | 41.05 | 50 mL | Solvent |

Step-by-Step Procedure:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 2-chloronicotinate (1.86 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).

-

Reagent Addition: Add acetonitrile (50 mL) to the flask, followed by the dropwise addition of benzylamine (1.29 g, 12.0 mmol) with stirring.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of acetonitrile.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.

-

Purification: Dissolve the crude product in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

Protocol 2: Alkoxylation with an Alkoxide (e.g., Sodium Ethoxide)

This protocol describes the formation of Ethyl 2-ethoxynicotinate. Alkoxides are strong nucleophiles and bases, typically requiring anhydrous conditions to prevent hydrolysis.

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount | Role |

| Ethyl 2-chloronicotinate | 1.0 | 185.61 | 1.86 g | Substrate |

| Sodium Ethoxide (NaOEt) | 1.5 | 68.05 | 1.02 g | Nucleophile/Base |

| Anhydrous Ethanol (EtOH) | - | 46.07 | 40 mL | Solvent |

Step-by-Step Procedure:

-

Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (40 mL) and a magnetic stir bar.

-

Nucleophile Preparation: Carefully add sodium ethoxide (1.02 g, 15.0 mmol) to the ethanol. Stir until it is fully dissolved. Alternative: Sodium metal can be carefully added to ethanol to generate sodium ethoxide in situ.

-

Reagent Addition: Add Ethyl 2-chloronicotinate (1.86 g, 10.0 mmol) to the solution of sodium ethoxide.

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.

-

Isolation: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography (ethyl acetate/hexanes) or distillation under reduced pressure.

Protocol 3: Thiolation with a Thiol (e.g., Thiophenol)

This protocol details the synthesis of Ethyl 2-(phenylthio)nicotinate. Thiols are excellent nucleophiles, and their corresponding thiolates are even more potent.[6][7] A base is used to deprotonate the thiol in situ.

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount | Role |

| Ethyl 2-chloronicotinate | 1.0 | 185.61 | 1.86 g | Substrate |

| Thiophenol | 1.1 | 110.18 | 1.21 g | Nucleophile |

| Sodium Hydride (NaH, 60% disp.) | 1.2 | 40.00 | 0.48 g | Base |

| Anhydrous DMF | - | 73.09 | 30 mL | Solvent |

Step-by-Step Procedure:

-

Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add anhydrous N,N-Dimethylformamide (DMF, 30 mL) and a magnetic stir bar. Cool the flask in an ice bath (0°C).

-

Thiolate Formation: Carefully add sodium hydride (0.48 g of a 60% dispersion in mineral oil, 12.0 mmol) to the cold DMF. Slowly add thiophenol (1.21 g, 11.0 mmol) dropwise. Stir for 20-30 minutes at 0°C until hydrogen gas evolution ceases.

-

Reagent Addition: Add Ethyl 2-chloronicotinate (1.86 g, 10.0 mmol) to the freshly prepared sodium thiophenolate solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Carefully quench the reaction by pouring it into ice-cold water (100 mL).

-

Isolation: Extract the aqueous mixture with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to yield the desired thioether.

Advanced Methodologies

While direct SNAr is effective for many nucleophiles, certain transformations benefit from modern synthetic techniques that can offer milder conditions, broader substrate scope, or faster reaction times.

Metal-Catalyzed Cross-Coupling Reactions

For less reactive nucleophiles or more challenging substrates, palladium- or copper-catalyzed cross-coupling reactions are powerful alternatives.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone of modern C-N bond formation and is particularly useful for coupling aryl halides with a vast range of amines, including those that are poor nucleophiles for traditional SNAr.[8][9] The reaction typically requires a palladium precursor (e.g., Pd₂(dba)₃), a specialized phosphine ligand (e.g., XPhos, RuPhos), and a base (e.g., NaOt-Bu or Cs₂CO₃).[10][11][12]

-

Ullmann Condensation: A classic copper-catalyzed method for forming C-N, C-O, and C-S bonds.[13][14] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern variations use soluble copper catalysts with ligands (e.g., phenanthroline), allowing the reactions to proceed under significantly milder conditions.[14][15][16]

Microwave-Assisted Synthesis

Microwave irradiation can dramatically accelerate the rate of nucleophilic substitution reactions, often reducing reaction times from hours to minutes.[17][18] This is due to efficient and rapid heating of the polar solvent and reactants. Microwave-assisted synthesis is an excellent strategy for high-throughput synthesis and reaction optimization.[19] For example, the amination of 2-chloronicotinic acid derivatives has been shown to be highly efficient under microwave conditions.[17]

References

-

Nucleophilic aromatic substitutions. (2019). YouTube. Retrieved from [Link]

-

Preparation method of ethyl nicotinate. Eureka | Patsnap. Retrieved from [Link]

-

Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Retrieved from [Link]

-

Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. Retrieved from [Link]

-

Ullmann Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

(PDF) Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. ResearchGate. Retrieved from [Link]

-

17.6: Reactions of Alcohols. Chemistry LibreTexts. Retrieved from [Link]

-

Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. PMC - NIH. Retrieved from [Link]

-

Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. ResearchGate. Retrieved from [Link]

-

Synthesis of Cyclopentanone and Cyclohexanone Derivatives. AlQalam Journal of Medical and Applied Sciences. Retrieved from [Link]

- A kind of preparation method of ethyl nicotinate. Google Patents.

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Reactions of Thiols. Chemistry Steps. Retrieved from [Link]

-

Preparation of Ethyl chloride by reacting Ethyl alcohol with PCl5. YouTube. Retrieved from [Link]

-

Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. NIH. Retrieved from [Link]

-

Ullmann condensation. Wikipedia. Retrieved from [Link]

-

Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. Organic Chemistry Portal. Retrieved from [Link]

-

Amination of 2-halopyridines. ResearchGate. Retrieved from [Link]

-

Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Atlantis Press. Retrieved from [Link]

-

Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

METHOD FOR PREPARING CHIRAL SYNTHETIC NICOTINE. European Patent Office. Retrieved from [Link]

-

Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Retrieved from [Link]

-

Reactions of Alcohols Explained: SN1, SN2, E1, Esterification and More. YouTube. Retrieved from [Link]

-

Synthesis of racemic nicotine. Chemistry Stack Exchange. Retrieved from [Link]

-

20.6: Reactions of Amines. Chemistry LibreTexts. Retrieved from [Link]

-

Reactions of Thiols. YouTube. Retrieved from [Link]

-

Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. Retrieved from [Link]

-

Microwave Assisted Condensation Reactions of 2-Aryl Hydrazonopropanals with Nucleophilic Reagents and Dimethyl Acetylenedicarboxylate. MDPI. Retrieved from [Link]

-

Industrial-Scale Palladium-Catalyzed Coupling of Aryl Halides and Amines. University of Windsor. Retrieved from [Link]

-

ONE-POT PROCESS FOR THE PREPARATION OF RACEMIC NICOTINE BY REACTION OF ETHYL NICOTINATE WITH N-VINYLPYRROLIDONE IN THE PRESENCE. Googleapis.com. Retrieved from [Link]

-

Reactions of Acyl Chlorides with Alcohols. Chemistry LibreTexts. Retrieved from [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange. Retrieved from [Link]

-